molecular formula C15H9N5O2 B11462062 4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile

4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile

Cat. No.: B11462062
M. Wt: 291.26 g/mol
InChI Key: IMNXFEIMFQOIHT-VCHYOVAHSA-N
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Description

4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE is a complex organic compound with a unique structure that includes nitro, phenylhydrazine, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE typically involves the condensation of 4-nitrobenzaldehyde with 2-phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aromatic compounds with various functional groups

Scientific Research Applications

4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an anticancer or antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylhydrazine derivatives: Compounds with similar phenylhydrazine moieties that exhibit comparable chemical reactivity and biological activities.

    Nitrobenzene derivatives:

Uniqueness

4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE is unique due to its combination of nitro, phenylhydrazine, and dicarbonitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9N5O2

Molecular Weight

291.26 g/mol

IUPAC Name

4-nitro-5-[(E)-(phenylhydrazinylidene)methyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H9N5O2/c16-8-11-6-13(15(20(21)22)7-12(11)9-17)10-18-19-14-4-2-1-3-5-14/h1-7,10,19H/b18-10+

InChI Key

IMNXFEIMFQOIHT-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N

Origin of Product

United States

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